molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol

Cat. No. B1374460
CAS RN: 1228748-75-1
M. Wt: 143.23 g/mol
InChI Key: XFNILSFZGMGXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is 1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structure

  • Amino-alcohol ligands like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine are synthesized from cyclopentene oxide and ethylenediamine. Their structure and fitness for complexing metal ions have been explored, revealing insights into their conformation and stability constants with metal ions (de Sousa et al., 2010).

Chemistry and Molecular Modeling

  • Synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid has been reported, showing distinctive secondary structural motifs in these compounds. Molecular modeling suggests unique H-bonding and conformational characteristics (Abele et al., 1999).

Complex Stability Analysis

  • A study on Ni(II) complexes of amino alcohol ligands, including N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, used density functional theory to understand factors controlling their stability. It revealed insights into metal-ligand bonding and the importance of ligand flexibility and electron density donation (Varadwaj et al., 2011).

Synthesis Techniques

  • Research on the synthesis of amino alcohols of the cyclododecane series, including derivatives like 2-aminocyclododecan-1-ol, provides insights into chemical synthesis methods and potential applications of these compounds (Sadigov et al., 2020).

Molecular Structure and Intramolecular Bonding

  • Studies on compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one have focused on understanding their molecular structure, tautomerism, and intramolecular hydrogen bonding (Odabaşoǧlu et al., 2003).

Solvent-Free Synthesis

  • The solvent-free synthesis of symmetrical amino alcohols has been explored, showcasing efficient production methods and characterizing their intramolecular hydrogen bonding and crystal structures (Hakimi et al., 2013).

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNILSFZGMGXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol

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